Quinaldine

Description

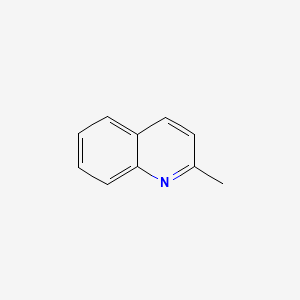

This compound, also known as methylquinoline or quinate, belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring to form benzo[b]azabenzene. This compound exists as a liquid, slightly soluble (in water), and a very strong basic compound (based on its pKa).

This compound is a quinoline compound in which the quinoline skeleton is substituted at C-2 with a methyl group.

Structure

3D Structure

Properties

IUPAC Name |

2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUQFGGVLNAIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Record name | QUINALDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62763-89-7 (hydrochloride), 655-76-5 (monosulfate) | |

| Record name | 2-Methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3040271 | |

| Record name | 2-Methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Quinaldine appears as a colorless oily liquid darkening to red-brown on exposure to air. Flash point 175 °F. Denser than water and slightly soluble in water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used to make dyes, pharmaceuticals and other chemicals., Liquid, Colorless oily liquid with an odor of quinoline; Turns reddish-brown on exposure to air; [Merck Index] | |

| Record name | QUINALDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinoline, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinaldine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10926 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Quinaldine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042004 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

477.7 °F at 760 mmHg (NTP, 1992), 246.00 to 248.00 °C. @ 760.00 mm Hg | |

| Record name | QUINALDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinaldine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042004 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

175 °F (NTP, 1992) | |

| Record name | QUINALDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.0585 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | QUINALDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00946 [mmHg] | |

| Record name | Quinaldine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10926 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

91-63-4, 27601-00-9 | |

| Record name | QUINALDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027601009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinaldine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINALDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVG30M0M87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Quinaldine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042004 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

28 °F (NTP, 1992), -1.5 °C | |

| Record name | QUINALDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinaldine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042004 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Quinaldine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Chemical Structure, Properties, Synthesis, and Reactivity of 2-Methylquinoline (B7769805)

Abstract

Quinaldine, systematically known as 2-methylquinoline, is a heterocyclic aromatic organic compound of significant interest in various scientific and industrial domains. As a derivative of quinoline (B57606), it serves as a versatile precursor in the synthesis of a wide array of functional molecules, including dyes, pharmaceuticals, and catalysts. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and characteristic reactions of this compound. Detailed experimental protocols for its synthesis, spectroscopic data for its characterization, and an exploration of its relevance in drug development, particularly in the context of antimalarial agents, are presented. This document is intended to be a valuable resource for researchers, scientists, and professionals engaged in chemical synthesis and drug discovery.

Chemical Structure and Identification

This compound is characterized by a quinoline core with a methyl group substituted at the C2 position. The IUPAC name for this compound is 2-methylquinoline.[1] Its chemical structure consists of a fused benzene (B151609) and pyridine (B92270) ring system.

DOT Script for this compound Chemical Structure

Caption: Chemical structure of this compound (2-methylquinoline).

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-Methylquinoline |

| Synonyms | This compound, Chinaldine, Khinaldin, α-Methylquinoline |

| CAS Number | 91-63-4[1] |

| Chemical Formula | C₁₀H₉N[2] |

| Molecular Weight | 143.19 g/mol [2] |

| SMILES | CC1=NC2=CC=CC=C2C=C1 |

| InChI | InChI=1S/C10H9N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-7H,1H3 |

Physicochemical Properties

This compound is a colorless oily liquid that tends to darken to a reddish-brown color upon exposure to air and light.[3][4] It is characterized by a distinct, quinoline-like odor. A comprehensive summary of its key physicochemical properties is provided in the tables below.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Colorless to yellowish oily liquid[3] |

| Melting Point | -2 °C[3] |

| Boiling Point | 248 °C at 760 mmHg[3] |

| Density | 1.058 g/cm³ at 25 °C[3] |

| pKa | 5.83 at 20 °C[3] |

| Flash Point | 79 °C (174 °F)[2] |

| Refractive Index (n²⁰/D) | 1.612[3] |

| Vapor Pressure | <0.1 hPa at 20 °C[3] |

Table 3: Solubility Profile of this compound

| Solvent | Solubility |

| Water | Practically insoluble[3] |

| Chloroform | Soluble[3] |

| Ethanol (B145695) | Soluble[5] |

| Diethyl Ether | Soluble |

Spectroscopic Data

The structural characterization of this compound is typically achieved through various spectroscopic techniques. The key spectral data are summarized below.

Table 4: Spectroscopic Data for this compound

| Technique | Key Data |

| ¹H NMR (CDCl₃) | δ (ppm): 8.03 (d), 7.76 (d), 7.68 (t), 7.48 (t), 7.27 (d), 2.75 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 158.9, 147.5, 136.2, 129.3, 128.8, 127.3, 126.3, 125.5, 122.0, 25.4 |

| IR (neat) | ν (cm⁻¹): 3050, 2920, 1620, 1595, 1505, 1430, 830, 750 |

| UV-Vis (in Ethanol) | λmax (nm): 226, 278, 315 |

| Mass Spectrum (EI) | m/z (%): 143 (M+, 100), 142 (95), 115 (20), 89 (10) |

Synthesis of this compound

This compound can be synthesized through several established methods in organic chemistry. The most notable of these are the Doebner-von Miller reaction and the Skraup synthesis.

Doebner-von Miller Synthesis

The Doebner-von Miller reaction is a widely used method for the synthesis of quinolines and their derivatives. In the case of this compound, it involves the reaction of aniline (B41778) with crotonaldehyde (B89634) in the presence of an acid catalyst, typically hydrochloric acid or sulfuric acid, and an oxidizing agent.

DOT Script for Doebner-von Miller Synthesis Workflow

Caption: General workflow for the Doebner-von Miller synthesis of this compound.

Experimental Protocol: Doebner-von Miller Synthesis of this compound

-

Materials: Aniline, crotonaldehyde, concentrated hydrochloric acid, sodium hydroxide (B78521), dichloromethane (B109758), anhydrous sodium sulfate (B86663).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aniline (1.0 equivalent) and concentrated hydrochloric acid (2.5 equivalents).

-

Heat the mixture to reflux.

-

Slowly add crotonaldehyde (1.2 equivalents) dropwise to the refluxing mixture over a period of 1-2 hours.

-

Continue refluxing for an additional 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Skraup Synthesis

The Skraup synthesis is another classic method for quinoline synthesis. For this compound, this reaction involves heating aniline with crotonaldehyde (or a precursor that generates it in situ, like paraldehyde) in the presence of sulfuric acid and an oxidizing agent, such as nitrobenzene (B124822) or arsenic pentoxide.[6] The reaction is highly exothermic and requires careful temperature control.

Experimental Protocol: Skraup Synthesis of this compound

-

Materials: Aniline, crotonaldehyde, concentrated sulfuric acid, nitrobenzene (or arsenic pentoxide), ferrous sulfate (as a moderator).

-

Procedure:

-

In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully place aniline (1.0 equivalent) and nitrobenzene (1.2 equivalents).

-

Add ferrous sulfate heptahydrate (a small amount as a moderator).

-

With vigorous stirring, slowly add concentrated sulfuric acid (3.0 equivalents) through the dropping funnel. The mixture will heat up.

-

Gently heat the mixture in an oil bath to initiate the reaction.

-

Once the reaction begins (indicated by a rapid increase in temperature), remove the external heating. The reaction is highly exothermic.

-

After the initial vigorous reaction subsides, add crotonaldehyde (1.1 equivalents) dropwise while maintaining a controlled reflux.

-

After the addition is complete, heat the mixture to reflux for 3-4 hours.

-

Cool the reaction mixture and cautiously pour it into a large volume of water.

-

Make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution.

-

Isolate the crude this compound by steam distillation.

-

Separate the organic layer from the distillate and purify by vacuum distillation.

-

Reactivity of this compound

The chemical reactivity of this compound is influenced by the electron-withdrawing nature of the nitrogen atom in the quinoline ring and the presence of the activating methyl group at the C2 position.

Reactions of the Quinoline Ring

The quinoline ring in this compound can undergo electrophilic aromatic substitution. Due to the deactivating effect of the pyridine ring, these reactions typically occur on the benzene ring, primarily at positions 5 and 8.

Reactions of the Methyl Group

The methyl group at the C2 position is particularly reactive due to the adjacent electron-withdrawing nitrogen atom, which acidifies the methyl protons. This allows for a variety of condensation reactions.

-

Condensation with Aldehydes: The methyl group readily condenses with aldehydes, such as benzaldehyde (B42025), in the presence of a catalyst (e.g., zinc chloride or acetic anhydride) to form styrylquinolines.[7][8]

Experimental Protocol: Condensation of this compound with Benzaldehyde

-

Materials: this compound, benzaldehyde, zinc chloride (anhydrous).

-

Procedure:

-

In a round-bottom flask, mix this compound (1.0 equivalent), benzaldehyde (1.0 equivalent), and a catalytic amount of anhydrous zinc chloride.

-

Heat the mixture in an oil bath at 150-160 °C for 4-6 hours.

-

Cool the reaction mixture and dissolve it in a suitable organic solvent like dichloromethane.

-

Wash the organic solution with an aqueous solution of sodium bicarbonate and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol to yield 2-styrylquinoline.

-

-

Oxidation: The methyl group can be oxidized to a carboxylic acid group, yielding quinaldic acid (quinoline-2-carboxylic acid). Common oxidizing agents for this transformation include selenium dioxide or potassium permanganate.

This compound in Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of therapeutic agents. This compound itself and its derivatives are important intermediates in the synthesis of various pharmaceuticals, most notably antimalarial drugs.

Role in Antimalarial Drugs

Many potent antimalarial drugs, such as chloroquine (B1663885) and mefloquine, are based on the quinoline core. While this compound is not the direct core of these specific drugs, its derivatives have been extensively studied for antimalarial activity. The mechanism of action of many quinoline-based antimalarials involves the disruption of the parasite's heme detoxification pathway.

Heme Detoxification Pathway in Plasmodium falciparum

The malaria parasite, Plasmodium falciparum, resides within red blood cells and digests hemoglobin as a source of amino acids. This process releases large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble, crystalline pigment called hemozoin, which is sequestered in the parasite's digestive vacuole.

Quinoline-based antimalarials are weak bases that accumulate in the acidic digestive vacuole of the parasite. Here, they are thought to interfere with hemozoin formation by capping the growing hemozoin crystal, preventing further polymerization of heme. The buildup of toxic free heme leads to oxidative stress and parasite death.

DOT Script for Heme Detoxification and Quinoline Inhibition Pathway

Caption: Simplified signaling pathway of heme detoxification in Plasmodium falciparum and its inhibition by quinoline-based drugs.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. Keep containers tightly closed and protected from light.[3]

-

Disposal: Dispose of this compound waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

This compound is a fundamentally important heterocyclic compound with a rich chemistry and a significant role in the development of dyes and pharmaceuticals. Its straightforward synthesis and the reactivity of its methyl group make it a valuable building block for more complex molecular architectures. The continued exploration of this compound and its derivatives holds promise for the discovery of new therapeutic agents and functional materials. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, serving as a foundational resource for professionals in the chemical and pharmaceutical sciences.

References

- 1. scispace.com [scispace.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound CAS#: 91-63-4 [m.chemicalbook.com]

- 4. CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents [patents.google.com]

- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Synthesis of Quinaldine from Aniline and Acetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of quinaldine (2-methylquinoline) from aniline (B41778) and acetaldehyde (B116499), primarily through the Doebner-von Miller reaction. This synthesis is a cornerstone in the preparation of quinoline (B57606) derivatives, which are pivotal scaffolds in medicinal chemistry and materials science. This document outlines the reaction mechanism, detailed experimental protocols, and relevant quantitative data for the synthesis and characterization of this compound.

Introduction

This compound, or 2-methylquinoline, is a heterocyclic aromatic organic compound with the chemical formula C₁₀H₉N. It serves as a versatile precursor in the manufacturing of various pharmaceuticals, dyes, and other specialty chemicals.[1][2] The most common and historically significant method for its synthesis is the Doebner-von Miller reaction, which involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[3][4] In the case of this compound synthesis from aniline and acetaldehyde, the α,β-unsaturated carbonyl, crotonaldehyde (B89634), is typically formed in situ from the acid-catalyzed self-condensation of acetaldehyde.[5]

Reaction Mechanism: The Doebner-von Miller Synthesis

The Doebner-von Miller reaction is an acid-catalyzed process. While the exact mechanism has been a subject of discussion, a widely accepted pathway involves the following key steps:[3]

-

Aldol (B89426) Condensation: Two molecules of acetaldehyde undergo an acid-catalyzed aldol condensation to form crotonaldehyde.

-

Michael Addition: Aniline undergoes a conjugate (Michael) addition to crotonaldehyde to form a β-anilino aldehyde.

-

Cyclization and Dehydration: The β-anilino aldehyde then cyclizes, followed by dehydration to form 1,2-dihydrothis compound.

-

Oxidation: The 1,2-dihydrothis compound is subsequently oxidized to the aromatic this compound. An oxidizing agent, such as nitrobenzene, can be used, or in some cases, the Schiff base of aniline and crotonaldehyde can act as the oxidant.[6][7]

The following diagram illustrates the logical flow of the Doebner-von Miller reaction for the synthesis of this compound.

Caption: Logical workflow of the Doebner-von Miller synthesis of this compound.

Quantitative Data

Physical and Chemical Properties of this compound

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 91-63-4 | [1][2] |

| Molecular Formula | C₁₀H₉N | [1][2] |

| Molecular Weight | 143.19 g/mol | [1][2] |

| Appearance | Colorless to pale yellow oily liquid | [1][8] |

| Melting Point | -2 °C | [1][8] |

| Boiling Point | 248 °C | [1][8] |

| Density | 1.058 g/mL at 25 °C | [1][8] |

| Refractive Index (n²⁰/D) | 1.612 | [1][8] |

| Flash Point | 79 °C (175 °F) | [2][8] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and chloroform (B151607) | [1][2] |

Spectroscopic Data for this compound

The structural elucidation of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Spectroscopy | Key Data and Interpretation | Reference(s) |

| ¹H NMR | Chemical shifts (δ) in CDCl₃ typically show a singlet for the methyl group around 2.7 ppm and aromatic protons in the range of 7.2-8.1 ppm. | [9] |

| ¹³C NMR | In CDCl₃, the methyl carbon appears around 25 ppm, with aromatic carbons resonating between approximately 122 and 158 ppm. | [8] |

| Infrared (IR) | Characteristic peaks include C-H stretching of the methyl group and aromatic ring, and C=C and C=N stretching vibrations of the quinoline core. | [8] |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 143. | [8] |

Experimental Protocols

Two representative experimental protocols for the synthesis of this compound are provided below. The first is a classic Doebner-von Miller synthesis, and the second is a more contemporary microwave-assisted method.

Classical Doebner-von Miller Synthesis

This protocol is adapted from established procedures and is suitable for laboratory-scale synthesis.[5][7]

Reagents and Materials:

-

Aniline

-

Acetaldehyde (concentrated aqueous solution, e.g., 75%)

-

Concentrated Hydrochloric Acid

-

Zinc Chloride

-

Sodium Hydroxide (B78521) (for workup)

-

Organic solvent for extraction (e.g., chloroform or dichloromethane)

-

Ice

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of Aniline Hydrochloride: In a round-bottom flask cooled in an ice-water bath, slowly add concentrated hydrochloric acid to aniline with continuous stirring to prepare the aniline hydrochloride mixture.

-

Addition of Acetaldehyde: To the well-stirred and cooled aniline hydrochloride mixture, slowly add a concentrated aqueous solution of acetaldehyde. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to stand for approximately 30 minutes.

-

Reaction: Add zinc chloride to the reaction mixture and equip the flask with a reflux condenser. Gently heat the solution. An exothermic reaction should commence. Control the heating to maintain a steady reflux.[5] The reaction can be vigorous, so careful heating is crucial.[5] Continue heating under reflux for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Workup and Isolation: After cooling, the reaction mixture is made alkaline by the addition of a concentrated sodium hydroxide solution. The this compound, which is steam-volatile, can then be isolated by steam distillation.[5]

-

Purification: The collected distillate will contain this compound as an oil. The organic layer is separated, and the aqueous layer can be extracted with an organic solvent like chloroform to recover dissolved product.[5] The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure. The crude this compound is then purified by fractional distillation, preferably under vacuum.[6]

Microwave-Assisted Synthesis

This method offers the advantages of shorter reaction times and potentially higher yields.

Reagents and Materials:

-

Aniline

-

Acetaldehyde

-

Neutral alumina (B75360) impregnated with hydrochloric acid

-

Microwave reactor

-

Ethyl acetate (B1210297)

-

Petroleum ether

-

Chromatography column

Procedure:

-

Reaction Setup: In an open glass container suitable for microwave synthesis, mix aniline and acetaldehyde. Add alumina impregnated with concentrated hydrochloric acid.

-

Microwave Irradiation: Place the reaction vessel in a microwave oven and irradiate at a suitable power (e.g., 600 W) for a short duration (e.g., 7 minutes).

-

Workup and Purification: Upon completion of the reaction (monitored by TLC), the product is purified by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent. Evaporation of the solvent yields pure this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for this compound synthesis.

Safety Precautions

The synthesis of this compound involves the use of hazardous chemicals and requires appropriate safety measures.

-

Aniline: Aniline is toxic and can be absorbed through the skin. It is also a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Acetaldehyde: Acetaldehyde is flammable and an irritant. It should be handled in a fume hood.

-

Concentrated Acids: Strong acids like hydrochloric acid are corrosive and can cause severe burns.[10] Handle with extreme care, using appropriate PPE.

-

Reaction Conditions: The Doebner-von Miller reaction can be exothermic and vigorous.[5] Proper temperature control is essential to avoid uncontrolled reactions.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

A thorough risk assessment should be conducted before performing any of the described procedures.[11]

Conclusion

The Doebner-von Miller reaction remains a robust and widely used method for the synthesis of this compound from aniline and acetaldehyde. This technical guide has provided a comprehensive overview of the reaction mechanism, detailed experimental protocols for both classical and microwave-assisted synthesis, and essential quantitative data for the characterization of the final product. By following the outlined procedures and adhering to strict safety protocols, researchers can effectively synthesize this compound for its various applications in drug development and chemical research.

References

- 1. This compound CAS#: 91-63-4 [m.chemicalbook.com]

- 2. chemicalland21.com [chemicalland21.com]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. iipseries.org [iipseries.org]

- 5. researchgate.net [researchgate.net]

- 6. US1752492A - Process of making this compound - Google Patents [patents.google.com]

- 7. CXLVII.—The Doebner-Miller this compound synthesis - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound(91-63-4) 1H NMR spectrum [chemicalbook.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. orgsyn.org [orgsyn.org]

Spectroscopic Analysis of Quinaldine: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for quinaldine (2-methylquinoline), a heterocyclic aromatic organic compound. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental methodologies.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectral Data of this compound

Solvent: CDCl₃, Reference: TMS

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.03 | d | 1H | H-4 |

| 7.76 | d | 1H | H-8 |

| 7.68 | t | 1H | H-5 |

| 7.48 | t | 1H | H-7 |

| 7.27 | d | 1H | H-3 |

| 2.75 | s | 3H | -CH₃ |

Data sourced from ChemicalBook.[1]

¹³C NMR Spectral Data of this compound

Solvent: CDCl₃

| Chemical Shift (ppm) | Assignment |

| 158.9 | C-2 |

| 147.6 | C-8a |

| 136.2 | C-4 |

| 129.3 | C-7 |

| 128.6 | C-5 |

| 127.4 | C-4a |

| 126.3 | C-8 |

| 125.5 | C-6 |

| 122.0 | C-3 |

| 25.2 | -CH₃ |

Note: Specific assignments may vary slightly between different sources. Data is a representative compilation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| 1620-1580 | Strong | C=C and C=N ring stretching |

| 1500-1400 | Medium-Strong | Aromatic ring vibrations |

| 820-750 | Strong | C-H out-of-plane bending |

Note: The IR spectrum of this compound is available on the NIST WebBook.[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Mass Spectral Data of this compound (Electron Ionization)

| m/z | Relative Abundance (%) | Assignment |

| 143 | 100 | [M]⁺ (Molecular Ion) |

| 142 | 95 | [M-H]⁺ |

| 115 | 20 | [M-H-HCN]⁺ or [M-C₂H₂]⁺ |

| 89 | 10 | Further fragmentation |

| 77 | 5 | Phenyl cation |

Data sourced from NIST WebBook and ChemicalBook.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and experimental conditions.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Accurately weigh 5-25 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[3]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[4]

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[5]

-

Transfer the filtered solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[3]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[3]

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[3]

-

Tune the probe to the appropriate nucleus (¹H or ¹³C).[3]

-

Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the NMR spectrum.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid) :

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid transferring moisture.

-

Place one to two drops of liquid this compound onto the center of one salt plate.[6]

-

Carefully place the second salt plate on top, spreading the liquid into a thin film between the plates.[6]

-

-

Data Acquisition :

-

Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis :

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed bands with known functional group frequencies.[7]

-

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction :

-

Introduce a small amount of the this compound sample into the mass spectrometer. This can be done via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.[8]

-

-

Ionization :

-

Mass Analysis :

-

Detection :

-

The separated ions are detected by an electron multiplier or a similar detector, which records the abundance of each ion at a specific m/z value.[9]

-

-

Data Presentation :

-

The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most intense peak is designated as the base peak and is assigned a relative abundance of 100%.[9]

-

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Proposed mass spectral fragmentation pathway of this compound.

References

- 1. This compound(91-63-4) 1H NMR [m.chemicalbook.com]

- 2. Quinoline, 2-methyl- [webbook.nist.gov]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. webassign.net [webassign.net]

- 7. Experimental Design [web.mit.edu]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

Quinaldine Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of quinaldine (2-methylquinoline) in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, dye manufacturing, and as a chemical intermediate. This document presents available quantitative solubility data, details common experimental protocols for solubility determination, and illustrates a typical experimental workflow.

Due to a scarcity of publicly available quantitative solubility data for unsubstituted this compound, this guide presents data for a closely related derivative, 6-bromo-2-methylquinoline (B1268081). This data provides valuable insight into the expected solubility behavior of this compound in a range of common organic solvents.

Quantitative Solubility Data

The following tables summarize the mole fraction solubility of 6-bromo-2-methylquinoline in several organic solvents at various temperatures. This data is derived from experimental studies using the isothermal saturation method.[1]

Table 1: Mole Fraction Solubility of 6-Bromo-2-methylquinoline in Pure Solvents [1]

| Temperature (K) | Methanol (x10⁻⁴) | Ethanol (x10⁻³) | n-Propanol (x10⁻³) | Isopropanol (x10⁻³) | Ethyl Acetate (x10⁻²) | Toluene (x10⁻²) | Acetone (x10⁻²) | Acetonitrile (x10⁻²) | DMF (x10⁻²) | Water (x10⁻⁵) |

| 278.15 | 2.119 | 0.899 | 2.108 | 1.881 | 0.689 | 0.764 | 0.636 | 0.582 | 0.511 | 0.665 |

| 283.15 | 2.643 | 1.147 | 2.695 | 2.405 | 0.881 | 0.977 | 0.813 | 0.744 | 0.653 | 0.850 |

| 288.15 | 3.297 | 1.465 | 3.447 | 3.075 | 1.126 | 1.249 | 1.039 | 0.951 | 0.835 | 1.087 |

| 293.15 | 4.112 | 1.872 | 4.409 | 3.932 | 1.440 | 1.597 | 1.328 | 1.216 | 1.067 | 1.390 |

| 298.15 | 5.129 | 2.392 | 5.639 | 5.028 | 1.841 | 2.042 | 1.698 | 1.554 | 1.364 | 1.777 |

| 303.15 | 6.397 | 3.057 | 7.212 | 6.429 | 2.353 | 2.611 | 2.171 | 1.987 | 1.744 | 2.272 |

| 308.15 | 7.978 | 3.809 | 9.222 | 8.220 | 3.008 | 3.339 | 2.775 | 2.540 | 2.229 | 2.905 |

| 313.15 | 9.950 | 4.743 | 11.790 | 10.510 | 3.845 | 4.270 | 3.548 | 3.247 | 2.850 | 3.714 |

| 318.15 | 12.400 | 5.909 | 15.070 | 13.430 | 4.916 | 5.460 | 4.536 | 4.152 | 3.643 | 4.749 |

| 323.15 | 15.460 | 7.362 | 19.270 | 17.170 | 6.285 | 6.981 | 5.799 | 5.309 | 4.658 | 6.072 |

Note: The solubility of unsubstituted this compound is qualitatively described as "soluble" in chloroform (B151607) and diethyl ether and "practically insoluble" or "slightly soluble" in water.[2][3]

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following sections detail common methodologies for obtaining quantitative solubility data.

Isothermal Saturation (Shake-Flask) Method

This is a widely accepted method for determining the equilibrium solubility of a solid compound in a solvent.[1]

-

Preparation of Saturated Solution: An excess amount of the solid solute (e.g., this compound) is added to a known volume of the organic solvent in a sealed container, such as a vial or flask. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: The container is agitated at a constant temperature using a shaker bath or magnetic stirrer. The agitation period is typically 24 to 48 hours to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

Separation of Undissolved Solute: After equilibration, the solution is allowed to stand to allow the excess solid to settle. The supernatant is then carefully separated from the solid phase. This is commonly achieved by centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.45 µm or 0.22 µm) to remove any remaining solid particles.

-

Quantification of Solute Concentration: The concentration of the solute in the clear, saturated filtrate is then determined using a suitable analytical technique.

Analytical Techniques for Concentration Measurement

1. Gravimetric Analysis

This method involves the evaporation of the solvent to determine the mass of the dissolved solute.[4][5]

-

A precisely measured volume or mass of the saturated filtrate is transferred to a pre-weighed container.

-

The solvent is carefully evaporated under controlled conditions (e.g., in an oven at a temperature below the boiling point of the solute) until a constant weight of the dried residue is obtained.

-

The solubility is calculated from the mass of the residue and the initial volume or mass of the solution.

2. UV-Visible (UV-Vis) Spectroscopy

This technique is suitable for compounds that absorb ultraviolet or visible light and can be used for quantitative analysis based on the Beer-Lambert law.[6]

-

Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of the compound in the solvent of interest is prepared, and its UV-Vis spectrum is recorded to determine the λmax.

-

Calibration Curve: A series of standard solutions of the compound with known concentrations are prepared, and their absorbance at the λmax is measured. A calibration curve of absorbance versus concentration is then plotted.

-

Sample Analysis: The saturated filtrate is diluted with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. The absorbance of the diluted sample is measured at the λmax.

-

Concentration Calculation: The concentration of the solute in the diluted sample is determined from the calibration curve, and the original solubility is calculated by accounting for the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the experimental determination of solubility using the isothermal saturation method followed by analytical quantification.

Caption: General workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to the Thermochemical Properties of Quinaldine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of quinaldine (2-methylquinoline), a crucial heterocyclic compound with applications in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. A thorough understanding of its thermodynamic characteristics is paramount for process optimization, safety assessments, and the development of novel applications. This document compiles and presents key quantitative data, details the experimental protocols for their determination, and illustrates the logical workflow of thermochemical characterization.

Core Thermochemical Data

The thermochemical properties of this compound have been experimentally determined through various calorimetric and analytical techniques. The following tables summarize the key quantitative data for the standard state (298.15 K and 0.1 MPa, unless otherwise specified).

| Property | Symbol | Value | Units | Reference |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | 159.1 ± 3.1 | kJ·mol⁻¹ | |

| Standard Molar Enthalpy of Formation (liquid) | ΔfH°(l) | 97.9 ± 3.3 | kJ·mol⁻¹ | [1] |

| Standard Molar Enthalpy of Combustion (liquid) | ΔcH°(l) | -5108.5 ± 3.2 | kJ·mol⁻¹ | [1] |

| Standard Molar Entropy (liquid) | S°(l) | 232.12 ± 0.2 | J·K⁻¹·mol⁻¹ | [1] |

| Molar Heat Capacity (liquid) | Cp,m(l) | 205.4 | J·K⁻¹·mol⁻¹ | [1] |

Vapor Pressure of this compound

The vapor pressure of this compound as a function of temperature is critical for distillation and vapor-phase reaction modeling. Experimental data has been fitted to the Antoine equation:

log₁₀(P) = A − (B / (T + C)) where P is the vapor pressure in bar and T is the temperature in Kelvin.

| Temperature Range (K) | A | B | C | Reference |

| 451.5 - 521.01 | 4.16054 | 1741.613 | -101.681 | [2] |

| 348.5 - 519.7 | 4.63788 | 2026.41 | -80.159 | [2] |

Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH) varies with temperature.

| Temperature (K) | Enthalpy of Vaporization (kJ·mol⁻¹) | Reference |

| 320 | 61.0 ± 0.1 | [2] |

| 360 | 58.2 ± 0.1 | [2] |

| 400 | 55.6 ± 0.1 | [2] |

| 440 | 53.0 ± 0.1 | [2] |

| 480 | 50.4 ± 0.1 | [2] |

| 520 | 47.7 ± 0.2 | [2] |

Experimental Protocols

The determination of the thermochemical properties of this compound relies on precise and well-established experimental techniques. The following sections detail the methodologies employed in the acquisition of the data presented above.

Oxygen Bomb Calorimetry (for Enthalpy of Combustion)

The standard molar enthalpy of combustion of liquid this compound is determined using a high-precision oxygen bomb calorimeter.

Apparatus:

-

A constant-volume combustion bomb, typically made of stainless steel with a platinum lining to resist corrosion.

-

A platinum crucible to hold the sample.

-

A cotton fuse and a platinum ignition wire.

-

A water bath (calorimeter jacket) with a high-precision thermometer (e.g., a quartz crystal thermometer) and a stirrer.

-

An oxygen source for pressurizing the bomb.

Procedure:

-

A precisely weighed sample of high-purity this compound (typically encapsulated in a gelatin capsule or polyethylene (B3416737) ampoule) is placed in the platinum crucible.

-

A cotton fuse is attached to the ignition wire, with its end in contact with the sample.

-

The bomb is assembled, sealed, and purged of air before being pressurized with pure oxygen to approximately 3 MPa.

-

The bomb is submerged in a known mass of water in the calorimeter jacket. The system is allowed to reach thermal equilibrium.

-

The sample is ignited by passing an electric current through the ignition wire.

-

The temperature of the water is recorded at regular intervals before, during, and after the combustion to determine the temperature change.

-

After the reaction, the bomb is depressurized, and the liquid phase is analyzed for nitric acid and other potential side products to apply necessary corrections.

Data Analysis: The energy of combustion at constant volume (ΔcU) is calculated from the observed temperature rise and the energy equivalent of the calorimeter (determined by combusting a standard substance like benzoic acid). Corrections are applied for the ignition energy and the formation of nitric acid. The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU using the relationship ΔH = ΔU + Δ(pV).

Adiabatic Heat Capacity Calorimetry (for Heat Capacity and Entropy)

The heat capacity of this compound as a function of temperature is measured using an adiabatic heat capacity calorimeter.

Apparatus:

-

A sample vessel (calorimeter) made of a highly conductive material (e.g., gold-plated copper).

-

A platinum resistance thermometer and a heater integrated into the sample vessel.

-

An adiabatic shield surrounding the sample vessel, with its temperature controlled to match that of the vessel, minimizing heat exchange with the surroundings.

-

A high-vacuum system to evacuate the space between the sample vessel and the shield.

Procedure:

-

A known mass of this compound is hermetically sealed in the sample vessel.

-

The calorimeter is cooled to the starting temperature (e.g., near liquid nitrogen temperature).

-

A series of energy pulses are supplied to the heater, and the resulting temperature increase of the sample is precisely measured.

-

The temperature of the adiabatic shield is continuously adjusted to remain at the same temperature as the sample vessel, ensuring near-zero heat leak.

-

This process is repeated over the desired temperature range.

Data Analysis: The heat capacity (Cp) is calculated from the amount of electrical energy supplied and the measured temperature rise for each data point. The standard molar entropy (S°) at a given temperature is then determined by integrating the heat capacity data from 0 K, using the third law of thermodynamics.

Ebulliometry and Manometry (for Vapor Pressure)

Vapor pressure is determined using a combination of comparative ebulliometry and inclined-piston gauge manometry.

Apparatus:

-

A comparative ebulliometer, which allows for the simultaneous boiling of the sample and a reference substance (e.g., water) under the same pressure.

-

An inclined-piston gauge, a high-precision pressure measurement device.

-

A system for controlling and measuring the pressure.

Procedure:

-

The ebulliometer is filled with the this compound sample and the reference substance in their respective boilers.

-

The system pressure is set to a desired value using the pressure control system.

-

The liquids are heated to their boiling points.

-

The boiling temperatures of both the sample and the reference substance are measured simultaneously at the established pressure.

-

The procedure is repeated at various pressures to obtain a set of vapor pressure-temperature data points.

Data Analysis: The vapor pressure of the sample is determined from the known vapor pressure of the reference substance at its measured boiling temperature. The collected data are then fitted to a suitable vapor pressure equation, such as the Antoine equation.

Logical Workflow for Thermochemical Property Determination

The following diagram illustrates the logical workflow for the experimental determination and subsequent calculation of the key thermochemical properties of a substance like this compound.

This guide provides a foundational understanding of the thermochemical properties of this compound, essential for its effective and safe use in research and industrial applications. The presented data and methodologies are based on rigorous experimental studies, ensuring their reliability for scientific and engineering calculations.

References

The Natural Occurrence of Quinaldine and Related Quinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of quinaldine (2-methylquinoline) and its parent compound, quinoline (B57606), in plant and animal species. It details their biosynthesis, presents available quantitative data, and outlines detailed experimental protocols for their detection and analysis. This document is intended to serve as a foundational resource for professionals in research, natural product chemistry, and drug development.

Introduction to this compound

This compound, systematically known as 2-methylquinoline (B7769805), is a heterocyclic aromatic organic compound derived from quinoline by the addition of a methyl group.[1] Quinoline alkaloids, the broader class to which this compound belongs, are found in various plants, animals, and microorganisms and are known for a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[2][3][4] While this compound itself is used in the synthesis of dyes, pharmaceuticals, and as a fish anesthetic, its direct natural occurrence is sparsely documented compared to other quinoline alkaloids.[1] This guide consolidates the available scientific literature on its presence in biological systems.

Natural Occurrence and Quantitative Data

The natural production of this compound and its parent compound, quinoline, has been confirmed in specific animal species. While quinoline alkaloids are prevalent in certain plant families, specific quantitative data for this compound remains elusive in the botanical realm.

Occurrence in Animals

The most definitive evidence of natural quinoline production comes from the animal kingdom, particularly within insects as a defensive mechanism.

-

Peruvian Stick Insect (Oreophoetes peruana): Adults and nymphs of this phasmid species possess a pair of thoracic glands that, when disturbed, discharge a malodorous fluid.[5][6] Gas chromatography-mass spectrometry (GC-MS) analysis revealed that this defensive secretion contains a single volatile component: quinoline .[5][7] The secretion is described as a fine emulsion, and quantitative analysis determined that quinoline comprises a significant portion of this mixture by mass.[8]

-

Greyhound (Canis lupus familiaris): this compound has been identified in the urine of greyhounds.[2] However, it is not directly excreted. The primary metabolite of tryptophan metabolism found in fresh urine is 2-aminomethylquinoline.[2][5] this compound, along with 2-hydroxymethylquinoline, is subsequently formed as the urine decays.[2][5] This represents an indirect, yet natural, formation in an animal-derived biological matrix.

Table 1: Quantitative Data on Quinoline Occurrence in Animals

| Compound | Species | Source | Concentration / Amount | Method of Analysis | Reference(s) |

| Quinoline | Oreophoetes peruana | Defensive Secretion | 7% by mass of aqueous emulsion | GC-MS | [8] |

Occurrence in Plants

-

Galipea officinalis (Angostura): The trunk bark of this tree is a rich source of quinoline and tetrahydroquinoline alkaloids, which have been studied for their anti-malarial properties.[2][9] Detailed GC-MS analyses have identified numerous alkaloids, but this compound is not listed as a major or minor component in these studies.[2][4]

-

Ruta graveolens (Common Rue): The essential oil of this plant contains a variety of compounds, with 2-ketones being predominant.[5] Although it belongs to a family known for quinoline alkaloid production, detailed analyses of its essential oil do not report the presence of this compound.[5][10]

-

Camellia sinensis (Tea Plant): Some databases have reported the presence of 2-methylquinoline in Camellia sinensis.[11] However, extensive quantitative studies on the chemical composition of tea leaves, focusing on catechins, caffeine, and other polyphenols, do not mention or quantify this compound.[12]

This lack of quantitative data suggests that if this compound is present in these or other plants, it is likely a trace component of their volatile or alkaloidal profile.

Biosynthesis of Quinoline

Isotopic labeling studies have elucidated the biosynthetic pathway of quinoline in the Peruvian stick insect, Oreophoetes peruana, confirming its origin from the amino acid L-tryptophan.

The key transformations in this pathway are:

-

The indole (B1671886) ring of tryptophan serves as the foundational structure for the quinoline molecule.

-

The α-carbon (C2) of the tryptophan side chain is incorporated and becomes the C2 atom of the quinoline ring.[3][4][13]

-

The indole nitrogen atom from tryptophan is retained as the nitrogen atom in the quinoline ring.[3][4]

-

The α-amino group of the tryptophan side chain is eliminated during the process.[3][4]

-

The 2'-CH moiety of the indole ring is removed to facilitate the formation of the final quinoline structure.[3][4][6]

This pathway shares similarities with the kynurenine (B1673888) pathway of tryptophan metabolism, which is known to produce other quinoline-related compounds like kynurenic acid and quinolinic acid in various organisms.

References

- 1. openknowledge.fao.org [openknowledge.fao.org]

- 2. Identification of the alkaloids of Galipea officinalis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alkaloids from Galipea officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential allelochemicals from the essential oil of Ruta graveolens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wjpmr.com [wjpmr.com]

- 7. agilent.com [agilent.com]

- 8. Traditional Uses, Phytochemistry, Pharmacology and Toxicology of Ruta graveolens L.: A Critical Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exposure assessment of polycyclic aromatic hydrocarbons in refined coal tar sealant applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

Toxicological Profile of Quinaldine and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of quinaldine (2-methylquinoline) and its various derivatives. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes key toxicological endpoints, details experimental methodologies for pivotal studies, and visualizes associated signaling pathways to facilitate a deeper understanding of the structure-toxicity relationships within this class of compounds.

Acute Toxicity

The acute toxicity of this compound and its derivatives has been evaluated in various animal models, primarily focusing on lethality (LD50), as well as dermal and ocular irritation.

Lethal Dose (LD50)

This compound exhibits moderate acute toxicity following oral and dermal administration. The oral LD50 in rats is reported to be 1230 mg/kg.[1][2][3][4][5][6][7] The dermal LD50 in rabbits is 1978 mg/kg (converted from 1870 µL/kg).[8][9] Several derivatives of this compound have also been assessed for their acute toxicity. For instance, 2-methyl-8-hydroxyquinoline has an oral LD50 in rats of 2125-2250 mg/kg.

Table 1: Acute Oral and Dermal Toxicity Data for this compound and Its Derivatives

| Compound | Test Species | Route of Administration | LD50 | Reference(s) |

| This compound (2-Methylquinoline) | Rat | Oral | 1230 mg/kg | [1][2][3][4][5][6][7] |

| This compound (2-Methylquinoline) | Rabbit | Dermal | 1978 mg/kg | [8][9] |

| 2-Methyl-8-hydroxyquinoline | Rat | Oral | 2125-2250 mg/kg | |

| 8-Nitroquinoline (B147351) | - | - | Harmful if swallowed, in contact with skin, or if inhaled | [6] |

| 5-Nitroquinoline | - | - | Harmful if swallowed, in contact with skin, or if inhaled | [10] |

Skin and Eye Irritation

This compound is reported to be a strong irritant to mucous membranes and can cause skin and eye irritation.[8][11] In rabbits, it has been shown to cause mild skin irritation after 24 hours of exposure.[2][6]

Genotoxicity and Mutagenicity

The genotoxic potential of this compound and its derivatives has been investigated using both in vitro and in vivo assays.

Ames Test

This compound has been reported to be mutagenic for bacteria and/or yeast.[8] Specifically, it has shown positive results in the Ames test with Salmonella typhimurium strain TA100 in the presence of metabolic activation.[3] Studies on quinoline (B57606), the parent compound, also show mutagenic activity in S. typhimurium TA100 with metabolic activation.[11] The mutagenicity of quinoline derivatives is influenced by the nature and position of substituents. For example, 6-nitroquinoline (B147349), 8-nitroquinoline, 6-methylquinoline, and 8-hydroxyquinoline (B1678124) are mutagenic in the Ames test.[12]

In Vivo Genotoxicity

In vivo studies on quinoline have shown positive results in a bone marrow micronucleus assay in mice.[3] However, no in vivo genotoxicity data are available for 2-methylquinoline (B7769805) (this compound) itself.[3] Studies on other quinoline derivatives, such as 8-hydroxyquinoline, did not show a measurable effect on chromosome aberrations or sister chromatid exchanges in mouse marrow cells.[1] In contrast, 4-nitroquinoline-1-oxide, a potent mutagenic and carcinogenic quinoline derivative, is a strong inducer of both chromosome aberrations and sister chromatid exchanges.[1]

Table 2: Genotoxicity of this compound and Its Derivatives

| Compound | Test System | Result | Reference(s) |

| This compound (2-Methylquinoline) | Ames Test (S. typhimurium TA100, with S9) | Positive | [3] |

| This compound (2-Methylquinoline) | Mutagenic for bacteria and/or yeast | Positive | [8] |

| Quinoline | Ames Test (S. typhimurium TA100, with S9) | Positive | [11] |

| Quinoline | In vivo mouse bone marrow micronucleus assay | Positive | [3] |

| 6-Nitroquinoline | Ames Test | Mutagenic | [12] |

| 8-Nitroquinoline | Ames Test | Mutagenic | [12] |

| 6-Methylquinoline | Ames Test | Mutagenic | [12] |

| 8-Hydroxyquinoline | Ames Test | Mutagenic | [12] |

| 8-Hydroxyquinoline | In vivo mouse marrow cells (chromosome aberrations, SCE) | Negative | [1] |

| 4-Nitroquinoline-1-oxide | In vivo mouse marrow cells (chromosome aberrations, SCE) | Positive | [1] |

| Dichloroquinoline | Mutagenicity in S. typhimurium TA98 and TA100 | Positive | [7] |

Carcinogenicity

While specific carcinogenicity data for this compound is limited, studies on its parent compound, quinoline, and other derivatives provide valuable insights. Quinoline is classified as a Category 2 carcinogenic substance and is a known hepatocarcinogen in rats and mice.[3][13]

Long-term studies on quinoline derivatives have shown varied carcinogenic potential. For instance, 8-nitroquinoline induced forestomach tumors in both male and female rats.[12] In contrast, 6-nitroquinoline only induced focal hyperplasia of the forestomach.[12] This highlights the significant role of substituent position in determining the carcinogenic outcome.

Table 3: Carcinogenicity of Quinoline Derivatives